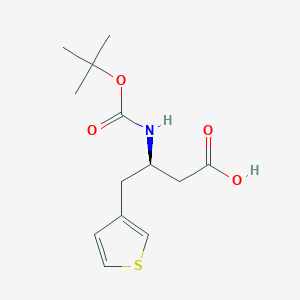

Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

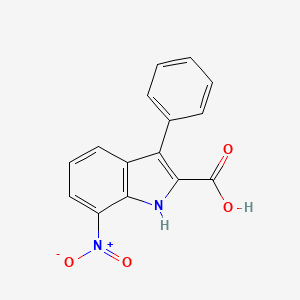

Boc-®-3-Amino-3-(3-thienyl)-propionic acid is a chemical compound with a molecular weight of 271.34 . It is a white powder and contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 aliphatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of Boc-®-3-Amino-3-(3-thienyl)-propionic acid includes a total of 35 bonds; 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 aliphatic carboxylic acid .Physical and Chemical Properties Analysis

Boc-®-3-Amino-3-(3-thienyl)-propionic acid is a white powder with a melting point of 129 - 131 C . It should be stored at 0 - 8 C .Aplicaciones Científicas De Investigación

Peptide Synthesis and Protection Strategies

N-tert-Butoxycarbonylation of Amines

Heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, crucial for peptide synthesis. The tert-butoxycarbonyl (N-Boc) moiety serves as a pivotal amine protecting group due to its resistance to racemization and its ease of removal under mild conditions, facilitating the synthesis of multifunctional targets (Heydari et al., 2007).

Synthesis of N-t-Butoxycarbonyl Derivatives

Di-t-butyl dicarbonate and its dithiol analogs offer a mild method for forming N-t-butoxycarbonyl derivatives of amino-acid esters. These derivatives are stable to acidic conditions, facilitating selective blocking and deblocking of amino groups (Tarbell et al., 1972).

Tert-butyl Esters of N-protected Amino Acids

Tert-butyl fluorocarbonate (Boc-F) is effectively used for synthesizing tert-butyl esters of N-protected amino acids, proceeding at room temperature under mild conditions. This method is beneficial for peptide synthesis involving protected amino acids (Loffet et al., 1989).

Polymer Chemistry Applications

Living Ring-Opening Polymerization

Boric acid and its derivatives, including 2-thienylboronic acid, have been explored as metal-free biocatalysts for the ring-opening polymerization of cyclic esters. This approach highlights the versatility of thiophene derivatives in polymer chemistry, producing polyesters with living polymerization characteristics (Ren et al., 2015).

Medicinal Chemistry and Drug Development

Synthesis of Biologically Active Compounds

Modular catalytic synthesis techniques have enabled the preparation of chiral 3-amino-3-aryl-2-oxindoles, significant in drug development. Using Rh-catalysis with isatin-derived N-Boc-protected ketimines, this method facilitates the synthesis of compounds with potential biological activity (Marques & Burke, 2016).

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-3-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(7-11(15)16)6-9-4-5-19-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIXJPLQPAOBBV-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2652078.png)

![4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2652086.png)

![N-(1-cyanocyclohexyl)-2-({5-[(4-methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}sulfanyl)propanamide](/img/structure/B2652090.png)

![1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2652091.png)

![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/no-structure.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652096.png)

![4-[(Dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2652098.png)